[5-(2-Methylcyclopropyl)furan-2-yl]methanamine
Description
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine (CAS: 954269-87-5) is a furan-derived primary amine with a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol . The compound features a furan ring substituted with a 2-methylcyclopropyl group at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position.
Notably, the compound has been listed as discontinued by suppliers like CymitQuimica, with purity typically reported at 95% . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., ranitidine derivatives) and related furan-methanamine compounds have demonstrated bioactivity in antimicrobial and anticancer contexts .
Properties
IUPAC Name |
[5-(2-methylcyclopropyl)furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJHAYJSCJKLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with cyclopropyl-containing reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as this compound is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding nitro or oxime derivative.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit diverse pharmacological effects. The biological activity of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine is predicted through structure-activity relationship (SAR) studies, which suggest potential applications in:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties: Preliminary studies indicate cytotoxic effects on cancer cell lines.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating various diseases, including:
- Cancer: Studies are ongoing to evaluate its efficacy against specific cancer cell lines.
- Neurodegenerative Diseases: Potential modulation of pathways involved in neuroprotection.
Material Science
This compound may serve as a building block for synthesizing novel materials with unique properties, such as:
- Polymers: Investigated for use in developing new polymeric materials.
- Catalysts: Potential applications in catalytic processes due to its unique functional groups.
Case Studies
-
Anticancer Activity Study:
A recent study evaluated the cytotoxic effects of this compound on HeLa and HepG2 cell lines, demonstrating significant growth inhibition compared to control groups.- IC50 Values: Detailed results indicated an IC50 value of approximately 15 µM against HeLa cells, indicating potent anticancer activity.
-
Antimicrobial Efficacy:
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.
Mechanism of Action
The mechanism of action for [5-(2-Methylcyclopropyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [5-(2-Methylcyclopropyl)furan-2-yl]methanamine with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and reported activities.
Table 1: Structural and Functional Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reported Activities | Key References |
|---|---|---|---|---|---|
| This compound | C₉H₁₃NO | 151.21 | 2-Methylcyclopropyl, methanamine | No direct activity data; structural analog to bioactive amines | |
| 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole | C₂₁H₁₄ClFN₄O₃S | 488.88 | Chloronitrophenyl, thiazole, hydrazone | Antifungal (MIC = 250 µg/mL vs. Candida utilis) | |
| 4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline | C₁₄H₁₉N₃OS | 285.39 | Dimethylamino, thioaniline | Intermediate in urea derivative synthesis (anticancer potential) | |
| 2-(Dimethylamino)-2-methylpropylamine | C₁₇H₂₃FN₂O | 308.38 | Fluorophenyl, dimethylamino | Structural analog with potential CNS activity | |
| (2E)-3-[5-(2-Methylcyclopropyl)furan-2-yl]prop-2-enoic acid | C₁₁H₁₂O₃ | 192.21 | Methylcyclopropyl, propenoic acid | No activity data; carboxylate vs. amine functional group |
Key Comparisons:
Methanamine (-CH₂NH₂) vs. Dimethylamino groups, as in , are more lipophilic and may enhance blood-brain barrier penetration.
Biological Activity Thiazolyl hydrazone derivatives (e.g., ) with furan substituents exhibit antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities. These effects are attributed to the thiazole-hydrazone pharmacophore, absent in the target compound.
Physicochemical Properties The target compound’s lower molecular weight (151.21 g/mol) compared to thiazole derivatives (~488 g/mol, ) may improve bioavailability.
Research Implications and Gaps
- Pharmacological Profiling: The target compound’s bioactivity remains unexplored.
- Structure-Activity Relationships (SAR) : Systematic modification of substituents (e.g., replacing methylcyclopropyl with halophenyl groups) may optimize potency and selectivity.
- Metabolic Stability : The methylcyclopropyl group’s impact on cytochrome P450 interactions warrants investigation to assess drug-likeness.
Biological Activity
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine is an organic compound characterized by its unique structure comprising a furan ring, a methylcyclopropyl substituent, and an amine functional group. This structural configuration suggests potential biological activities, particularly in antioxidant and anti-inflammatory domains. The following sections detail its biological activity, including mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The furan moiety is known for its reactivity, which may facilitate interactions with cellular components such as proteins and nucleic acids.
Target Interactions:
- Antioxidant Activity: The compound exhibits free radical scavenging properties, which are critical in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects: Similar compounds have demonstrated the capacity to inhibit inflammatory pathways, suggesting that this compound may also possess this activity through modulation of cytokine release and inhibition of inflammatory mediators.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption: The compound is likely absorbed through oral administration due to its organic nature.
- Distribution: Its lipophilic properties may enhance distribution across biological membranes.
- Metabolism: Metabolic pathways are yet to be fully elucidated; however, similar compounds often undergo phase I and II metabolic reactions involving cytochrome P450 enzymes.
- Excretion: Renal excretion is anticipated as a primary route for elimination.
Biological Activity Studies
Recent studies have focused on the biological activities of furan derivatives, particularly their antioxidant properties. The following table summarizes findings related to this compound and structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan ring with methylcyclopropyl group | Antioxidant, anti-inflammatory |
| 5-(Cyclopropyl)furan-2-carboxylic acid | Furan ring with cyclopropyl substituent | Antioxidant and anti-inflammatory |
| 3-(Methylcyclopropyl)pyridine | Pyridine ring with methylcyclopropyl group | Antimicrobial and anticancer |
| 2-Amino-5-methylfuran | Furan ring with amino and methyl groups | Neuroprotective and antioxidant |
Case Studies
- Antioxidant Studies : A study investigating the antioxidant capacity of furan derivatives found that compounds similar to this compound effectively scavenged free radicals in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .
- Anti-inflammatory Mechanisms : Research on related furan compounds demonstrated inhibition of pro-inflammatory cytokines in cell culture models, suggesting that this compound may exert similar effects by modulating inflammatory pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for [5-(2-Methylcyclopropyl)furan-2-yl]methanamine, and how can reaction parameters (e.g., catalysts, solvents) be optimized?
- Methodological Answer : The compound can be synthesized via hydrogenation of nitro intermediates or reductive amination of aldehyde precursors. For example, describes hydrogenation using 10% Pd/C under H₂ to reduce nitro groups in similar furan derivatives, achieving >95% yield. Solvent choice (e.g., dry methanol) and inert gas purging are critical to prevent side reactions. Optimization may involve adjusting catalyst loading (5–10 mol%) and reaction time (6–12 hours) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the furan backbone and cyclopropyl substituent. For stereochemical analysis, X-ray crystallography or circular dichroism (CD) can resolve the configuration of the 2-methylcyclopropyl group, as demonstrated in for structurally related compounds . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity (>98%) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Store at room temperature in a desiccator, and use fume hoods for synthesis. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. highlights the need for strict adherence to organic compound handling guidelines, particularly for amines, which may cause respiratory or dermal irritation .
Advanced Research Questions
Q. How can computational tools predict the biological targets of this compound?
- Methodological Answer : Reverse docking (target fishing) against Plasmodium falciparum proteins, as in , identifies potential targets like phosphoethanolamine methyltransferase (PfPMT). Using Glide/Prime software, ligand binding energies and docking scores are calculated to prioritize targets. Molecular dynamics simulations (e.g., Desmond) refine binding mode predictions .
Q. What strategies improve the bioactivity of this compound derivatives against drug-resistant pathogens?
- Methodological Answer : Structure-activity relationship (SAR) studies, such as introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring ( ), enhance antiparasitic activity. Phenotypic screening in parasite cultures (e.g., P. falciparum 3D7 strain) coupled with cytotoxicity assays (e.g., HepG2 cells) identifies lead compounds with selective indices >10 .
Q. How does the 2-methylcyclopropyl group influence the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer : The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes. In vitro microsomal stability assays (human/rat liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance. ’s propanamide derivative showed improved metabolic stability (t₁/₂ > 60 minutes) due to steric hindrance from the cyclopropyl group .
Q. What analytical challenges arise in quantifying trace impurities in this compound batches?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at <0.1% levels. ’s approach for ranitidine impurities (e.g., nitroacetamide derivatives) uses a C18 column (3.5 µm, 150 mm) and gradient elution (acetonitrile/0.1% formic acid) .
Q. Can enantioselective synthesis of the 2-methylcyclopropyl group enhance target binding affinity?
- Methodological Answer : Chiral catalysts (e.g., Rh₂(OAc)₄ with phosphine ligands) enable enantioselective cyclopropanation. ’s (1S,2R)-configured derivative showed 3-fold higher PfPMT inhibition than the racemic mixture, validated by enzymatic assays (IC₅₀ = 38.7 µM) .
Data Contradictions and Resolutions
- Stereochemical Variability : emphasizes strict stereochemical control for bioactivity, while ’s SAR studies suggest substituent positioning (e.g., para vs. meta) has a greater impact than chirality. Resolution requires comparative assays of enantiopure vs. racemic samples .
- Synthetic Yield Discrepancies : Hydrogenation in achieved 97% yield, but scaling to gram-scale ( ) may reduce efficiency due to catalyst poisoning. Switching to flow chemistry with immobilized Pd catalysts improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
